molecular formula C18H24N2O10 B608824 Mal-PEG4-CH2COOH CAS No. 1286754-10-6

Mal-PEG4-CH2COOH

Cat. No.: B608824
CAS No.: 1286754-10-6
M. Wt: 428.394
InChI Key: GMCIZYRLSCHXJA-UHFFFAOYSA-N
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Description

Historical Development of Maleimide-Polyethylene Glycol Conjugates

The historical development of maleimide-polyethylene glycol conjugates represents a remarkable journey of scientific innovation spanning several decades of bioconjugation research. The foundational work began in 1977 when Davies and co-workers demonstrated the revolutionary concept that it was possible to covalently attach methoxy-polyethylene glycol to bovine serum albumin and bovine liver catalase. These pioneering experiments revealed that the enzyme conserved 95% of its activity following conjugation, while both proteins showed altered immunogenicity and prolonged circulation half-lives. The chemistry of these early polyethylene glycol conjugation reactions involved the reaction of nucleophilic amino groups of lysine amino acids with electrophilic cyanuric chloride-methoxy-polyethylene glycol derivatives. This groundbreaking research established the fundamental principles that would guide the subsequent development of more sophisticated conjugation reagents.

The evolution from first-generation polyethylene glycol reagents to modern maleimide-based systems reflects significant advances in understanding bioconjugation chemistry and addressing the limitations of early approaches. First-generation polyethylene glycol reagents were restricted to commercially available low molecular weight polyethylene glycols with high polydispersity indices, yielding ultimately heterogeneous conjugates. The diol content was also high, which afforded homobifunctional reagents that led to cross-linking of biomacromolecules and formation of inactive protein aggregates. The chemistry of early polyethylene glycol conjugation reactions was relatively simple, but the high reactivity of these derivatives made the conjugation reactions essentially non-selective, affording heterogeneous and multi-conjugated products.

The transition to maleimide-based polyethylene glycol chemistry marked a paradigm shift toward more selective and controllable bioconjugation strategies. The maleimide reactive group became extensively utilized in peptide bioconjugate chemistry because of its fast reaction kinetics and high specificity for thiols at physiological pH. Research demonstrated that maleimide-based cross-linking offered significant advantages over other cross-linking chemistries, including well-defined hydrogel structure, stoichiometric incorporation of bioligands, increased cytocompatibility, improved cross-linking efficiency, and reaction time scales appropriate for in situ gelation for in vivo applications. These developments culminated in the emergence of sophisticated heterobifunctional reagents like Maleimide-Polyethylene Glycol 4-Carboxylic Acid.

The progression toward contemporary maleimide-polyethylene glycol conjugates involved addressing fundamental challenges related to stability and selectivity. Enhanced conjugate stability became a major focus for product developers, leading to significant research efforts focused on producing more stable maleimide-based bioconjugates. Alternative approaches were developed to address the inherent limitations of maleimide conjugates, including susceptibility to deconjugation via retro-Michael reactions and cross-conjugation to endogenous thiol species. These historical developments established the foundation for modern bioconjugation strategies that rely on precisely engineered reagents like Maleimide-Polyethylene Glycol 4-Carboxylic Acid.

Historical Period Key Development Significance
1977 Davies et al. demonstrate protein-polyethylene glycol conjugation Established foundational principles of bioconjugation
1980s-1990s First-generation polyethylene glycol reagents Limited selectivity but proved therapeutic potential
2000s Development of maleimide-thiol chemistry Enhanced selectivity and reaction kinetics
2010s Heterobifunctional polyethylene glycol linkers Precise control over conjugation sites and stability

Structural Classification Within Heterobifunctional Polyethylene Glycol Linkers

Maleimide-Polyethylene Glycol 4-Carboxylic Acid represents a sophisticated example within the broader classification of heterobifunctional polyethylene glycol linkers, which have evolved to become essential tools in modern bioconjugation strategies. Heterobifunctional polyethylene glycol linkers are distinguished by their possession of different reactive groups at each terminus, enabling orthogonal conjugation strategies that provide precise control over biomolecular modifications. This structural arrangement contrasts sharply with homobifunctional polyethylene glycol linkers that contain identical reactive groups at both ends, often leading to unwanted cross-linking and heterogeneous product formation. The heterobifunctional design of Maleimide-Polyethylene Glycol 4-Carboxylic Acid exemplifies the sophisticated engineering required to achieve site-specific bioconjugation while maintaining the beneficial properties of polyethylene glycol.

The structural classification of polyethylene glycol linkers encompasses several distinct categories based on their architectural complexity and functional group arrangement. Linear polyethylene glycol linkers, which include Maleimide-Polyethylene Glycol 4-Carboxylic Acid, consist of a single chain of ethylene glycol units with functional groups at one or both ends. Within this category, monofunctional polyethylene glycols contain a reactive group at one end and an inert group at the other, while heterobifunctional polyethylene glycols like Maleimide-Polyethylene Glycol 4-Carboxylic Acid contain different reactive groups at each end. This structural arrangement enables the selective modification of different molecular sites through orthogonal chemical reactions, providing unprecedented control over the conjugation process.

The molecular architecture of Maleimide-Polyethylene Glycol 4-Carboxylic Acid incorporates specific structural features that define its classification and functional capabilities. The compound contains a precisely defined four-unit polyethylene glycol spacer that provides optimal balance between flexibility and molecular distance. The maleimide functional group at one terminus exhibits selective reactivity toward thiol groups, while the carboxylic acid group at the opposite terminus enables additional conjugation possibilities through amide bond formation. This dual functionality positions Maleimide-Polyethylene Glycol 4-Carboxylic Acid as a versatile platform for complex bioconjugation schemes requiring multiple chemical modifications.

Research findings demonstrate that the structural characteristics of heterobifunctional polyethylene glycol linkers significantly influence their performance in bioconjugation applications. Studies comparing different polyethylene glycol architectures reveal that the length and composition of the polyethylene glycol spacer affects solubility, flexibility, and biological activity of the resulting conjugates. The four-unit polyethylene glycol chain in Maleimide-Polyethylene Glycol 4-Carboxylic Acid represents an optimal compromise between these competing factors, providing sufficient hydrophilicity and molecular flexibility while maintaining a compact molecular footprint.

The classification of Maleimide-Polyethylene Glycol 4-Carboxylic Acid within the broader context of polyethylene glycol linker technology reflects the evolution toward increasingly sophisticated molecular tools. Contemporary polyethylene glycol linkers can be categorized based on their molecular weight distribution as either monodisperse or polydisperse systems. Monodisperse polyethylene glycols represent single molecular entities with precise molecular weights and defined structures, typically containing 2-24 ethylene glycol units, while polydisperse polyethylene glycols comprise mixtures of chains with varying lengths. Maleimide-Polyethylene Glycol 4-Carboxylic Acid exemplifies the monodisperse category, providing consistent and reproducible conjugation results.

Linker Classification Structural Features Functional Advantages
Heterobifunctional Linear Different reactive groups at each terminus Enables orthogonal conjugation strategies
Monodisperse Design Precise molecular weight and structure Consistent conjugation results
Four-unit Polyethylene Glycol Optimal spacer length Balance of flexibility and compactness
Dual Functionality Maleimide and carboxylic acid groups Multiple conjugation possibilities

Role in Modern Bioconjugation Strategies

Maleimide-Polyethylene Glycol 4-Carboxylic Acid occupies a central position in contemporary bioconjugation strategies, serving as a critical enabling technology for the development of advanced therapeutic and diagnostic systems. Modern bioconjugation approaches increasingly rely on the unique combination of selectivity, efficiency, and biocompatibility that characterizes this heterobifunctional linker. The compound enables site-specific conjugation through its highly reactive maleimide group, which facilitates precise attachment to thiol groups without affecting other functional residues in target biomolecules. This selectivity represents a fundamental advancement over earlier conjugation methods that often resulted in random modification patterns and reduced biological activity.

The role of Maleimide-Polyethylene Glycol 4-Carboxylic Acid in protein and antibody conjugation exemplifies its significance in modern biotechnology applications. Research demonstrates that the compound is commonly used to modify proteins and antibodies through thiol-specific attachment, enabling the development of antibody-drug conjugates and protein-based diagnostics with controlled stoichiometry and minimal off-target modification. The maleimide-thiol reaction proceeds rapidly under mild physiological conditions, making it ideal for bioconjugation without disrupting protein structures. Studies indicate that this mechanism significantly increases the efficacy and specificity of drug delivery systems, particularly in targeted therapies.

The application of Maleimide-Polyethylene Glycol 4-Carboxylic Acid in targeted drug delivery systems represents one of its most significant contributions to modern medicine. The compound serves as a robust platform for stable drug attachment via thiol-reactive maleimide groups, while the polyethylene glycol component improves pharmacokinetic properties such as solubility, metabolic stability, and half-life. Research findings reveal that polyethylene glycol conjugation can shield therapeutic agents from immune detection, thereby increasing circulation time and reducing immune responses. The carboxylic acid terminus provides additional opportunities for drug attachment or further functionalization, enabling the construction of complex therapeutic constructs.

Contemporary research has demonstrated the versatility of Maleimide-Polyethylene Glycol 4-Carboxylic Acid in diverse bioconjugation applications beyond traditional drug delivery. The compound finds extensive use in nanoparticle surface modification, where functionalization enhances biocompatibility, extends circulation time, and enables targeted delivery by reducing non-specific interactions and immune clearance. In biosensor applications, Maleimide-Polyethylene Glycol 4-Carboxylic Acid is utilized to immobilize biomolecules onto sensor surfaces with high precision, promoting effective analyte binding and reducing background noise in diagnostic assays. These applications demonstrate the compound's versatility across multiple technological platforms.

The efficiency and reliability of Maleimide-Polyethylene Glycol 4-Carboxylic Acid in modern bioconjugation strategies stem from its optimized molecular design and reaction characteristics. Studies comparing different conjugation chemistries reveal that maleimide-based systems offer superior performance in terms of reaction kinetics, selectivity, and product stability. Research demonstrates that maleimide conjugation reactions typically achieve greater than 85% efficiency under appropriate conditions, with reaction times ranging from minutes to hours depending on the specific application. The stability of the resulting conjugates under physiological conditions represents another critical advantage, although ongoing research continues to address challenges related to potential deconjugation reactions.

The integration of Maleimide-Polyethylene Glycol 4-Carboxylic Acid into emerging bioconjugation strategies reflects the compound's adaptability to evolving technological requirements. Current areas of innovation include development of precision drug delivery systems that utilize the compound for tissue-specific targeting and controlled release profiles. Enhanced polyethylene glycol biologics represent another frontier where the compound contributes to improving therapeutic index and reducing immunogenicity in conjugated proteins and peptides. Next-generation biosensors increasingly rely on Maleimide-Polyethylene Glycol 4-Carboxylic Acid to increase sensor accuracy, specificity, and stability in diagnostic platforms.

Application Area Specific Role Key Benefits
Antibody-Drug Conjugates Site-specific protein modification Controlled stoichiometry and selectivity
Targeted Drug Delivery Therapeutic agent attachment Enhanced pharmacokinetics and specificity
Nanoparticle Modification Surface functionalization Improved biocompatibility and targeting
Biosensor Development Biomolecule immobilization High precision and reduced background noise
Protein Therapeutics Bioactivity preservation Maintained function with enhanced properties

Properties

IUPAC Name

2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO8/c16-12-1-2-13(17)15(12)3-4-20-5-6-21-7-8-22-9-10-23-11-14(18)19/h1-2H,3-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIJGYJSVGSTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization of PEG4 Backbone

The synthesis begins with a tetraethylene glycol (PEG4) backbone, which is sequentially modified to introduce maleimide and carboxylic acid functionalities. A representative protocol involves:

  • Amino-PEG4-Acid Preparation : Reacting PEG4-diamine with bromoacetic acid under basic conditions to yield amino-PEG4-CH2COOH.

  • Maleimide Conjugation : Treating amino-PEG4-CH2COOH with maleic anhydride in dimethylformamide (DMF) at 50°C for 12 hours, followed by cyclization via acid catalysis to form the maleimide ring.

Key Reaction Conditions :

  • Solvent: Anhydrous DMF or dichloromethane (DCM)

  • Temperature: 50°C for maleimide formation

  • Catalysts: Triethylamine (TEA) for bromoacetic acid coupling

One-Pot Maleimide-PEG4-Acid Synthesis

Industrial-scale methods prioritize efficiency. JenKem Technology’s GMP-compliant procedure employs:

  • PEG4 Activation : PEG4-OH is converted to PEG4-NHS ester using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).

  • Maleimide Coupling : The NHS-activated PEG4 reacts with maleimide-amine in DMF, followed by hydrolysis to introduce the CH2COOH group.

Yield Optimization :

  • PEG4 Activation : >90% conversion (monitored by thin-layer chromatography)

  • Final Product : 75–85% yield after silica gel chromatography

Reaction Conditions and Catalytic Systems

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent PolarityDMF > DCM > THFHigher polarity improves maleimide stability
Reaction Temperature40–60°CAvoids maleimide degradation above 70°C
pH for Hydrolysis8.5–9.0 (aqueous)Prevents ester group premature cleavage

Catalyst Systems :

  • Base Catalysis : TEA or diisopropylethylamine (DIPEA) for NHS activation.

  • Acid Catalysis : Hydrochloric acid (HCl) for maleimide cyclization.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with 3–5% methanol in DCM removes unreacted PEG4 and maleimide by-products.

  • Size-Exclusion Chromatography (SEC) : Determines PEG4 chain uniformity (PDI < 1.1).

Spectroscopic Analysis

  • NMR (400 MHz, CDCl₃) :

    • δ 6.70 ppm (s, 2H, maleimide protons)

    • δ 3.50–3.70 ppm (m, PEG4 backbone)

    • δ 2.50 ppm (t, CH2COOH)

  • Mass Spectrometry :

    • Calculated [M+H]⁺ : 434.2 g/mol

    • Observed [M+H]⁺ : 434.3 ± 0.2 g/mol

Industrial-Scale Production and GMP Compliance

JenKem Technology’s kilogram-scale synthesis adopts:

  • In-Process Controls (IPC) : Real-time HPLC monitoring of maleimide content (>98% purity).

  • Lyophilization : Final product is lyophilized to <0.1% residual solvent (per ICH Q3C guidelines).

Critical Quality Attributes :

AttributeSpecification
Maleimide Content≥95% by UV-Vis (ε₃₀₂ = 620 M⁻¹cm⁻¹)
Carboxylic Acid Purity≥98% by titration
Endotoxin Levels<0.1 EU/mg

Challenges and Mitigation Strategies

Maleimide Hydrolysis

Maleimide rings hydrolyze under acidic or alkaline conditions, forming inactive maleamic acid. Strategies include:

  • pH Control : Maintain reaction pH between 6.5–7.5 during conjugation.

  • Low-Temperature Storage : Store final product at -20°C under argon.

PEG4 Oligomerization

Trace metals in PEG4 precursors catalyze chain elongation. Solutions involve:

  • Chelating Agents : EDTA (0.1% w/v) in reaction mixtures.

  • Distillation : PEG4 is vacuum-distilled (0.1 mmHg, 120°C) before use.

Emerging Methodologies

Enzymatic PEGylation

Recent advances utilize transglutaminases to site-specifically conjugate maleimide-PEG4-CH2COOH to antibodies, achieving >90% conjugation efficiency.

Continuous-Flow Synthesis

Microreactor systems reduce reaction times from hours to minutes:

  • Residence Time : 5–10 minutes at 100°C

  • Yield Improvement : 92% vs. 78% batch

Scientific Research Applications

Bioconjugation

Protein Modification
Mal-PEG4-CH2COOH is primarily utilized for modifying proteins and peptides through the Michael addition reaction with thiol groups. This reaction forms stable thioether linkages, enhancing the properties of biomolecules. The carboxylic acid group can be further activated using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate conjugation with amine-containing compounds, broadening its application scope in protein engineering and therapeutic development.

Case Study: Antibody Drug Conjugates
In the development of antibody-drug conjugates (ADCs), this compound has been employed to attach cytotoxic drugs to antibodies selectively. This method enhances the therapeutic index by targeting cancer cells while minimizing systemic toxicity. Studies have shown that ADCs utilizing this compound exhibit improved efficacy and reduced side effects compared to traditional chemotherapeutics .

Drug Delivery Systems

This compound plays a crucial role in formulating drug delivery systems, particularly in creating hydrogels that can encapsulate therapeutic agents. The compound's ability to form hydrogels through cross-linking reactions allows for controlled release of drugs over time.

Case Study: Hydrogel Applications
Research has demonstrated that hydrogels formed using this compound exhibit rapid gelation times and improved mechanical properties suitable for biomedical applications. For instance, PEG-based hydrogels incorporating this compound have shown enhanced cell viability and bioligand incorporation, making them ideal for tissue engineering and regenerative medicine applications .

Material Science

Synthesis of Functional Materials
this compound is also utilized in synthesizing functional materials with specific properties. Its dual functionality allows researchers to create materials that can respond to environmental stimuli or possess unique mechanical characteristics.

Case Study: Smart Materials
In material science, this compound has been integrated into smart materials that can change properties in response to pH or temperature changes. These materials hold promise for applications in drug delivery systems that require precise control over release mechanisms based on physiological conditions .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key attributes of Mal-PEG₄-CH₂COOH and structurally related compounds:

Compound CAS Number Molecular Formula Key Functional Groups PEG Length Reactivity Applications References
Mal-PEG₄-CH₂COOH 1286754-10-6 Not explicitly listed Maleimide, PEG₄, -CH₂COOH PEG₄ Thiols (Mal), amines (-COOH) Bioconjugation, drug delivery
Mal-amido-(CH₂COOH)₂ Not provided Not provided Maleimide, dual -CH₂COOH, amide linker None Thiols (Mal), amines (dual -COOH) Crosslinking, multi-site conjugation
MAL-PEG₈-COOH 1818294-46-0 C₂₃H₃₉NO₁₂ Maleimide, PEG₈, -COOH PEG₈ Thiols (Mal), amines (-COOH) Drug carriers, biosensors
Mal-PEG₂-acid 1374666-32-6 C₁₁H₁₅NO₆ Maleimide, PEG₂, -CH₂COOH PEG₂ Thiols (Mal), amines (-COOH) Short-linker conjugations
Mal-PEG₂-Val-Cit-PAB-OH 2055041-38-6 C₂₉H₄₂N₆O₉ Maleimide, PEG₂, protease-cleavable peptide PEG₂ Thiols (Mal), amines (drug attachment) ADCs, PROTACs
Maleimide-PEG₄-COOH 518044-41-2 Not explicitly listed Maleimide, PEG₄, -COOH PEG₄ Thiols (Mal), amines (-COOH) Bioconjugation, surface modification

Key Comparison Points

PEG Length and Solubility
  • Shorter PEGs (PEG₂) : Compounds like Mal-PEG₂-acid and Mal-PEG₂-Val-Cit-PAB-OH offer reduced steric hindrance but lower water solubility compared to PEG₄ and PEG₈ variants .
  • Longer PEGs (PEG₈): MAL-PEG₈-COOH provides enhanced solubility and biocompatibility, ideal for applications requiring prolonged circulation (e.g., nanomedicine) but may introduce steric bulk .
  • Balanced Choice (PEG₄) : Mal-PEG₄-CH₂COOH and Maleimide-PEG₄-COOH strike a compromise between solubility and compactness, making them preferred for general bioconjugation .
Reactivity and Functional Groups
  • Dual Carboxylic Acids : Mal-amido-(CH₂COOH)₂ allows multi-site conjugation, enabling crosslinking or multi-component assemblies .
  • Protease-Cleavable Linkers : Mal-PEG₂-Val-Cit-PAB-OH incorporates a Val-Cit-PAB peptide sequence, enabling controlled drug release in ADCs via lysosomal proteases .
  • Direct vs. Spaced Carboxylic Acids : Maleimide-PEG₄-COOH (direct -COOH) vs. Mal-PEG₄-CH₂COOH (-CH₂COOH) – the latter adds a methylene spacer, slightly increasing linker flexibility .

Stability and Handling

  • Solubility : All PEG-containing compounds are water-soluble, but longer PEGs (PEG₈) dissolve more readily in aqueous buffers .

Biological Activity

Mal-PEG4-CH2COOH, a maleimide-functionalized polyethylene glycol (PEG) derivative, has gained attention in biomedical research due to its versatile applications in drug delivery, bioconjugation, and hydrogel formation. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is characterized by its maleimide group, which facilitates the selective conjugation to thiol-containing biomolecules. This property is crucial for creating stable linkages in various bioconjugation applications. The PEG spacer enhances solubility and biocompatibility, making it suitable for in vivo applications.

2. Synthesis and Properties

The synthesis of this compound involves the functionalization of PEG with a maleimide group and a carboxylic acid. The resulting compound exhibits several key properties:

  • Molecular Weight : Typically around 500 Da.
  • Solubility : Highly soluble in aqueous solutions, which is beneficial for biological applications.
  • Reactivity : The maleimide group reacts rapidly with thiols under physiological conditions, allowing for efficient conjugation.

3. Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

3.1 Bioconjugation

This compound is widely used for the modification of proteins and peptides through thiol-maleimide click chemistry. This reaction allows for the creation of stable conjugates that can enhance the pharmacokinetic properties of therapeutic agents.

3.2 Hydrogel Formation

Research has demonstrated that this compound can be utilized to form hydrogels that mimic the extracellular matrix (ECM). These hydrogels support cell adhesion and proliferation, making them suitable for tissue engineering applications. The incorporation of bioactive peptides into these hydrogels can further enhance cellular responses.

4.1 Protein Modification

A study investigated the use of this compound to modify a therapeutic protein, resulting in improved stability and bioavailability. The modified protein exhibited enhanced therapeutic efficacy in animal models compared to its unmodified counterpart .

4.2 Hydrogel Applications

In a separate study, researchers created a hydrogel using this compound as a cross-linker for encapsulating stem cells. The hydrogel supported cell viability and differentiation, demonstrating potential for regenerative medicine applications .

5. Research Findings

Recent findings highlight several critical aspects of this compound:

StudyFindings
Demonstrated rapid thiol-maleimide reactions leading to high conjugation efficiency with proteins.
Showed that hydrogels formed with this compound supported higher cell viability compared to other PEG derivatives.
Highlighted the potential for targeted drug delivery systems utilizing this compound as a linker in PROTACs (Proteolysis Targeting Chimeras).

6. Conclusion

This compound represents a significant advancement in bioconjugation chemistry and hydrogel technology within biomedical research. Its ability to form stable conjugates with biomolecules while providing a biocompatible environment for cell growth underscores its potential applications in drug delivery and tissue engineering.

As ongoing research continues to explore its capabilities, this compound is poised to play an essential role in developing innovative therapeutic strategies that leverage its unique properties for improved clinical outcomes.

Q & A

Q. What analytical techniques are recommended to confirm the structure and purity of Mal-PEG4-CH2COOH?

To ensure structural fidelity and purity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify PEG chain length, maleimide group integrity, and terminal CH2_2COOH functionality .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase or size-exclusion HPLC to assess purity and detect hydrolyzed byproducts (e.g., maleimide ring-opening) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to confirm molecular weight and detect impurities .
    Note: Replicate analyses under varying conditions (e.g., pH, solvent) are critical to account for batch-to-batch variability .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Key steps include:

  • Detailed Protocol Documentation : Specify reaction stoichiometry, solvent systems (e.g., anhydrous DMF), temperature, and purification methods (e.g., dialysis, column chromatography) .
  • Batch Characterization : Publish full spectroscopic (NMR, IR) and chromatographic (HPLC) data in supplementary materials to enable cross-validation .
  • Inter-Laboratory Validation : Share samples with collaborating labs to test protocol robustness under different equipment and environmental conditions .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in conjugation efficiency when using this compound with diverse protein substrates?

Conflicting data in maleimide-thiol conjugation efficiency often arise from:

  • Substrate-Specific Factors : Variations in protein accessibility (e.g., steric hindrance) or thiol pKa. Address by:
    • Pre-reducing disulfide bonds with TCEP or DTT .
    • Screening reaction pH (6.5–7.5) to balance thiol reactivity and protein stability .
  • Systematic Optimization : Use a Design of Experiments (DoE) approach to test variables (molar ratio, temperature, incubation time) and quantify interactions via ANOVA .
  • Controls : Include unconjugated PEG and free thiol quantification (Ellman’s assay) to normalize efficiency metrics .

Q. How does pH variability affect the stability of this compound’s maleimide group, and how can this be systematically investigated?

Maleimide hydrolysis is pH-dependent:

  • Mechanism : Hydrolysis accelerates under alkaline conditions (pH >8), forming inactive maleamic acid derivatives .
  • Experimental Design :
    • Prepare buffered solutions (pH 4–9) and incubate this compound at 25°C/37°C.
    • Monitor degradation kinetics via HPLC or UV-Vis (loss of maleimide absorbance at 300–320 nm) .
    • Use Arrhenius plots to model temperature-dependent degradation rates .
      Recommendation: For long-term storage, lyophilize the compound in pH 6.0 buffers with inert atmospheres (N2_2) .

Q. What parameters are critical for optimizing this compound’s solubility in biocompatible formulations?

  • Solvent Selection : Test PEG-compatible solvents (e.g., PBS, HEPES) with varying ionic strengths.
  • Co-Solvents : Use low concentrations of DMSO or ethanol (<5% v/v) to enhance solubility without denaturing biomolecules .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in real-time under physiological conditions (37°C, pH 7.4) .

Q. How can researchers mitigate oxidation or hydrolysis during storage of this compound?

  • Storage Conditions :
    • Lyophilize in aliquots under argon/vacuum to prevent moisture uptake .
    • Add stabilizers (e.g., 1% trehalose) to protect against thermal degradation .
  • Quality Control : Regularly assess maleimide integrity via NMR or thiol-reactive probes (e.g., excess cysteine titration) .

Data Contradiction & Advanced Analysis

Q. How should researchers address conflicting reports on this compound’s cytotoxicity in cellular assays?

Potential causes include:

  • Impurity Profiles : Trace solvents (e.g., residual DMF) or hydrolyzed byproducts may skew results. Validate purity via LC-MS before assays .
  • Cell Line Variability : Test cytotoxicity across multiple cell lines (e.g., HEK293, HeLa) and include PEG-only controls to isolate maleimide-specific effects .
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to quantify IC50_{50} and compare studies under standardized conditions .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

  • Multivariate Analysis : Principal Component Analysis (PCA) to correlate synthesis parameters (e.g., reaction time, temperature) with purity/yield .
  • Control Charts : Track critical quality attributes (e.g., maleimide content) over multiple batches to identify process deviations .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.